molecular formula C56H80N12O9S B1139314 Ibrutinib-biotin

Ibrutinib-biotin

Cat. No.: B1139314
M. Wt: 1097.4 g/mol
InChI Key: MZBZKVGVMZPBPH-AQXPWDSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ibrutinib-biotin: is a compound that combines ibrutinib, a potent inhibitor of Bruton tyrosine kinase (BTK), with biotin, a vitamin that is often used as a biochemical probe. This conjugation allows for the specific targeting and study of BTK in various biological systems. Ibrutinib is widely used in the treatment of certain cancers, particularly chronic lymphocytic leukemia and mantle cell lymphoma, due to its ability to inhibit BTK, a key enzyme in the B-cell receptor signaling pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ibrutinib-biotin involves the conjugation of ibrutinib with biotin through a linker. The process typically starts with the activation of biotin, followed by its reaction with a functionalized ibrutinib molecule. Commonly, a long-chain linker is used to connect the two molecules, ensuring that the biotin moiety does not interfere with the biological activity of ibrutinib .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The production is carried out in controlled environments to maintain the stability of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ibrutinib-biotin can undergo oxidation reactions, particularly at the sulfur atom in the biotin moiety.

    Reduction: Reduction reactions can occur at various functional groups within the compound, potentially altering its activity.

    Substitution: Nucleophilic substitution reactions can be used to modify the linker or the biotin moiety.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

Chemistry: Ibrutinib-biotin is used as a probe to study the interactions of BTK with various substrates and inhibitors. It helps in understanding the binding affinities and kinetics of BTK inhibitors.

Biology: In biological research, this compound is used to label and isolate BTK from complex biological mixtures. This aids in the study of BTK’s role in cellular signaling and its interactions with other proteins.

Medicine: In medical research, this compound is used to investigate the mechanisms of action of BTK inhibitors and to develop new therapeutic strategies for diseases involving BTK, such as chronic lymphocytic leukemia and mantle cell lymphoma .

Industry: In the pharmaceutical industry, this compound is used in drug development and screening processes to identify potential new BTK inhibitors.

Mechanism of Action

Ibrutinib-biotin exerts its effects by binding to BTK, thereby inhibiting its activity. BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. By inhibiting BTK, this compound disrupts this signaling pathway, leading to the apoptosis of malignant B-cells. The biotin moiety allows for the easy detection and isolation of BTK, facilitating detailed studies of its function and inhibition .

Comparison with Similar Compounds

    Acalabrutinib: Another BTK inhibitor with a similar mechanism of action but different pharmacokinetic properties.

    Zanubrutinib: A BTK inhibitor with improved selectivity and fewer off-target effects compared to ibrutinib.

    Orelabrutinib: A newer BTK inhibitor with enhanced potency and selectivity.

Uniqueness of Ibrutinib-biotin: this compound is unique due to its conjugation with biotin, which allows for specific targeting and study of BTK. This conjugation enhances its utility as a biochemical probe, making it valuable for both research and therapeutic applications .

If you have any more questions or need further details, feel free to ask!

Biological Activity

Ibrutinib-biotin is a biotinylated form of ibrutinib, a selective and irreversible inhibitor of Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling and is a key target in the treatment of various B-cell malignancies. This compound not only retains the therapeutic properties of ibrutinib but also allows for the visualization and tracking of BTK activity in biological systems through biotin labeling. This article explores the biological activity of this compound, its mechanisms, and its applications in research and clinical settings.

Ibrutinib functions by covalently binding to BTK, inhibiting its activity and thereby blocking downstream signaling pathways critical for B-cell survival and proliferation. The biotinylation enhances its utility as a chemical probe, facilitating studies on BTK's role in various cellular contexts.

  • Inhibition of BTK : this compound binds to BTK with high affinity, leading to reduced phosphorylation of downstream substrates such as PLC-γ, which is essential for B-cell receptor signaling.
  • Impact on Cytokine Production : Studies indicate that this compound can modulate cytokine production in immune cells, influencing inflammatory responses and immune regulation.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound from various studies:

StudyModelFindings
Kondo et al. (2018) BV2 microglial cellsIbrutinib reduced LPS-induced pro-inflammatory cytokine levels and inhibited AKT/STAT3 signaling pathways.
Advani et al. (2013) Chronic lymphocytic leukemia (CLL) patientsDemonstrated significant anti-tumor activity with an overall response rate (ORR) of 71%.
Ibrutinib for cGVHD study Mouse modelsShowed improved survival rates and reduced symptoms of chronic graft-versus-host disease (cGVHD) with minimal toxicity.

Case Studies

Case Study 1: Neuroinflammatory Response
A study investigated the effects of ibrutinib on neuroinflammation using BV2 microglial cells. The results indicated that treatment with ibrutinib significantly decreased levels of pro-inflammatory cytokines such as IL-1β and COX-2 following LPS stimulation, suggesting potential therapeutic applications for neuroinflammatory diseases.

Case Study 2: Chronic Lymphocytic Leukemia
In clinical trials involving CLL patients, ibrutinib demonstrated a high ORR, indicating its effectiveness in targeting malignant B-cells. Patients who received ibrutinib showed a significant decrease in serum autoantibodies and improved clinical outcomes compared to those receiving standard therapies.

Pharmacokinetics and Metabolism

Ibrutinib is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1–2 hours. Its half-life allows for daily dosing while maintaining effective BTK occupancy for at least 24 hours post-administration. The metabolism primarily occurs in the liver, necessitating caution when used alongside CYP3A inhibitors or in individuals with hepatic impairment .

Applications in Research

This compound serves as a valuable tool for investigating BTK-related pathways:

  • Chemical Probing : The biotin label allows researchers to isolate and study BTK interactions within cellular environments.
  • Phenotypic Screening : Its use in drug discovery can aid in identifying new therapeutic targets by elucidating the roles of BTK in various diseases.

Properties

IUPAC Name

N'-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propyl]-N-[4-[[(E)-4-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-4-oxobut-2-enyl]-methylamino]butyl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H80N12O9S/c1-66(30-11-21-50(72)67-31-10-14-42(38-67)68-55-51(54(57)61-40-62-55)52(65-68)41-22-24-44(25-23-41)77-43-15-3-2-4-16-43)29-8-7-26-58-48(70)19-9-20-49(71)60-28-13-33-75-35-37-76-36-34-74-32-12-27-59-47(69)18-6-5-17-46-53-45(39-78-46)63-56(73)64-53/h2-4,11,15-16,21-25,40,42,45-46,53H,5-10,12-14,17-20,26-39H2,1H3,(H,58,70)(H,59,69)(H,60,71)(H2,57,61,62)(H2,63,64,73)/b21-11+/t42-,45+,46+,53+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBZKVGVMZPBPH-AQXPWDSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCNC(=O)CCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)CC=CC(=O)N3CCCC(C3)N4C5=NC=NC(=C5C(=N4)C6=CC=C(C=C6)OC7=CC=CC=C7)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCCCNC(=O)CCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C/C=C/C(=O)N3CCC[C@H](C3)N4C5=NC=NC(=C5C(=N4)C6=CC=C(C=C6)OC7=CC=CC=C7)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H80N12O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1097.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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